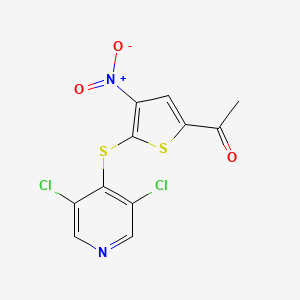
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone
Cat. No. B8362542
M. Wt: 349.2 g/mol
InChI Key: JZFGTMFJLSUORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680139B2
Procedure details


To a solution of 1-(5-chloro-4-nitro-2-thienyl)ethanone (113 mg, 0.55 mmol) in toluene (2 mL), was added 3,5-dichloropyridine-4-thiol sodium salt (100 mg, 0.55 mmol) and potassium carbonate (113 mg, 0.825 mmol). The resulting reaction mixture was stirred at ambient temperature for 18 hours. After this time, the reaction mixture was filtered to remove the solid residues. The organic solution was diluted with ethyl acetate (15 mL) and was washed with water (2 mL×2) and brine (1 mL×2), dried (Na2SO4) and concentrated under vacuum. The residue was purified by silica gel chromatography using a mixture of 96:4 hexane and ethyl acetate as eluent to afford the title product as a solid (22 mg, 12% yield). 1H NMR (400 MHz, MeOD) δ: 8.85 (2H, m) 8.36 (1H, s), 2.52 (3H, s). MS m/z: 348.8 [M+H]+.

Name
3,5-dichloropyridine-4-thiol sodium salt
Quantity
100 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[Na].[Cl:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19]([Cl:22])[C:20]=1[SH:21].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19]([Cl:22])[C:20]=1[S:21][C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2,3.4.5,^1:12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
113 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
|
|
Name
|
3,5-dichloropyridine-4-thiol sodium salt
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Na].ClC=1C=NC=C(C1S)Cl
|
|
Name
|
|
|
Quantity
|
113 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After this time, the reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solid residues
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The organic solution was diluted with ethyl acetate (15 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water (2 mL×2) and brine (1 mL×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of 96:4 hexane and ethyl acetate as eluent
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(C)=O)[N+](=O)[O-])Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22 mg | |
| YIELD: PERCENTYIELD | 12% | |
| YIELD: CALCULATEDPERCENTYIELD | 11.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

